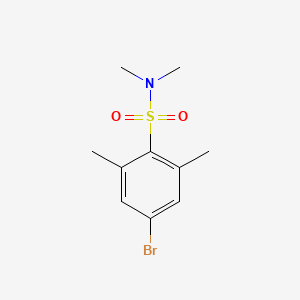

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTJHTWHVPBMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237012 | |

| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-21-9 | |

| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and drug discovery, the strategic decoration of aromatic rings is paramount for tuning a molecule's pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I approach molecular building blocks not just as reagents, but as engineered solutions to biological challenges.

4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide (CAS 1704067-21-9) is a highly specialized, multi-functional scaffold. It combines the privileged benzenesulfonamide pharmacophore with precise steric and electronic modifications. The structural features of this compound—specifically the bromine atom and alkyl substitutions on the sulfonamide nitrogen—are strategically important for constructing novel chemical entities 1.

The architecture of this molecule solves three distinct challenges:

-

Steric Shielding : The 2,6-dimethyl groups provide severe steric hindrance around the sulfonyl core, restricting bond rotation and protecting the functional group from premature enzymatic cleavage.

-

Lipophilicity : N,N-dimethylation removes hydrogen bond donors, significantly enhancing the molecule's lipophilicity and membrane permeability 2.

-

Late-Stage Functionalization : The 4-bromo substituent serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, allowing for rapid library generation in Structure-Activity Relationship (SAR) studies 3.

Physicochemical Profiling

Understanding the quantitative parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. Below is the consolidated physicochemical data for the compound 4.

| Property | Value | Scientific Implication |

| Chemical Name | 4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide | Standard IUPAC nomenclature. |

| CAS Registry Number | 1704067-21-9 | Unique identifier for commercial sourcing. |

| Molecular Formula | C₁₀H₁₄BrNO₂S | Balances aromaticity with aliphatic bulk. |

| Molecular Weight | 292.19 g/mol | Ideal low-MW building block for fragment-based design. |

| Hydrogen Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |

| Hydrogen Bond Acceptors | 2 | Sulfonyl oxygens remain available for target binding. |

| Topological Polar Surface Area (TPSA) | ~42.5 Ų | Well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration. |

Synthetic Methodologies & Experimental Protocols

The synthesis of highly sterically hindered sulfonamides requires a robust, self-validating protocol. Direct chlorosulfonation of 1-bromo-3,5-dimethylbenzene often yields poor regioselectivity. Therefore, the optimal retrosynthetic pathway begins with 4-bromo-2,6-dimethylaniline, proceeding through a Sandmeyer-type chlorosulfonylation to yield the intermediate 4-bromo-2,6-dimethylbenzenesulfonyl chloride (CAS 351003-50-4) 5, followed by amidation.

Figure 1: Synthetic workflow and downstream application of the sulfonamide building block.

Phase 1: Sandmeyer Chlorosulfonylation

Objective: Convert the aniline to a sulfonyl chloride via a diazonium intermediate.

-

Preparation : Dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool the solution to 0 °C using an ice-brine bath.

-

Diazotization : Add an aqueous solution of sodium nitrite (NaNO₂; 1.1 eq) dropwise.

-

Causality: Strict temperature control (< 5 °C) is critical here. Elevated temperatures will cause the diazonium salt to degrade into the corresponding phenol, ruining the yield.

-

-

In-Process Validation : Test the mixture for excess nitrous acid using starch-iodide paper. An immediate blue-black color confirms the completion of diazotization.

-

Sulfonylation : Pour the cold diazonium solution into a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid containing copper(II) chloride (CuCl₂; 0.2 eq).

-

Isolation : Allow the mixture to warm to room temperature.

-

Validation: Observe the evolution of nitrogen gas. Once gas evolution ceases, the radical addition is complete. Pour the mixture into crushed ice to precipitate the intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride. Filter and dry under vacuum.

-

Phase 2: Amidation

Objective: Nucleophilic acyl substitution to form the target sulfonamide.

-

Reaction Setup : Dissolve the sulfonyl chloride intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

-

Nucleophilic Attack : Add a solution of dimethylamine (2.5 eq) in THF dropwise.

-

Causality: The 2,6-dimethyl groups create massive steric bulk around the electrophilic sulfur. Using an excess of dimethylamine ensures that it acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct), driving the reaction forward despite the kinetic barrier.

-

-

Monitoring : Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the higher-Rf sulfonyl chloride spot completely disappears.

-

Workup : Wash the organic layer sequentially with 1M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.

Pharmacokinetic & Pharmacodynamic Implications

When transitioning from chemical synthesis to biological application, the structural elements of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide dictate its pharmacokinetic (PK) profile.

Figure 2: Structure-property relationships and their pharmacokinetic implications.

-

Metabolic Stability : Sulfonamides are generally resistant to hydrolysis compared to carboxamides. However, the addition of the 2,6-dimethyl "shield" creates a microenvironment that physically blocks metabolic enzymes (such as cytochrome P450s) from accessing the core, significantly increasing the biological half-life.

-

Bioavailability : The N,N-dimethylation eliminates the acidic sulfonamide proton. This prevents the molecule from ionizing at physiological pH, maintaining a neutral state that easily crosses lipid membranes, thereby improving oral bioavailability.

-

Target Engagement : Once the 4-bromo position is functionalized via Suzuki-Miyaura coupling to attach a pharmacophore (e.g., a kinase-binding hinge binder), the remaining tetramethyl-sulfonamide tail acts as a lipophilic anchor, often engaging hydrophobic pockets within the target protein's allosteric sites.

References

- Cymit Quimica. CAS 1704067-21-9: 4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide.

- Cymit Quimica. CAS 1704067-21-9: Chemistry and Synthesis.

- Benchchem. 4-Bromo-N-ethyl-2-methylbenzenesulfonamide Properties and Pharmacological Activities.

- Fluorochem. 4-BROMO-N,N,2,6-TETRAMETHYLBENZENESULFONAMIDE (CAS 1704067-21-9) Product Details.

- Guidechem. 4-broMo-2,6-diMethylbenzene-1-sulfonyl chloride 351003-50-4 wiki.

Sources

Molecular weight and formula of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

An In-depth Technical Guide to 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide. As a sterically hindered sulfonamide, this compound presents unique characteristics relevant to medicinal chemistry and materials science. This document provides a detailed exploration of its molecular attributes, a robust protocol for its synthesis, and an analysis of its expected spectroscopic data.

Physicochemical Properties

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide is an organic compound characterized by a sulfonamide functional group attached to a highly substituted benzene ring. The presence of a bromine atom and four methyl groups—two on the nitrogen atom and two at the ortho positions to the sulfonyl group—contributes to its distinct chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄BrNO₂S | Deduced from name |

| Molecular Weight | 292.19 g/mol | [1][2] |

| IUPAC Name | 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide | - |

| Physical Form | Expected to be a solid at room temperature | [3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical principles |

Synthesis of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

The synthesis of sterically hindered sulfonamides such as 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide requires a strategic approach to overcome the steric hindrance posed by the ortho-methyl groups. A reliable method involves a multi-step process starting from a correspondingly substituted phenol, utilizing the Newman-Kwart rearrangement.[4]

Experimental Protocol

Step 1: Synthesis of O-(4-bromo-2,6-dimethylphenyl) dimethylthiocarbamate

-

Reactants: 4-bromo-2,6-dimethylphenol, dimethylthiocarbamoyl chloride, and a base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous dimethylformamide - DMF).

-

Procedure:

-

To a solution of 4-bromo-2,6-dimethylphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes to allow for the formation of the corresponding phenoxide.

-

Add dimethylthiocarbamoyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Newman-Kwart Rearrangement to S-(4-bromo-2,6-dimethylphenyl) dimethylthiocarbamate

-

Procedure:

-

Heat the purified O-(4-bromo-2,6-dimethylphenyl) dimethylthiocarbamate at a high temperature (typically 200-250 °C) under an inert atmosphere.

-

The rearrangement can be performed neat or in a high-boiling solvent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The resulting S-(4-bromo-2,6-dimethylphenyl) dimethylthiocarbamate can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.

-

Step 3: Chlorination to 4-bromo-2,6-dimethylbenzenesulfonyl chloride

-

Procedure:

-

Dissolve the S-(4-bromo-2,6-dimethylphenyl) dimethylthiocarbamate in a suitable solvent (e.g., acetic acid or dichloromethane).

-

Bubble chlorine gas through the solution at room temperature or treat with a chlorinating agent such as sulfuryl chloride.

-

The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction until completion.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride.

-

Step 4: Amination to 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

-

Procedure:

-

Dissolve the crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C.

-

Add an excess of a solution of dimethylamine (e.g., 2 M in THF or as a gas) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide.

-

Caption: Synthesis workflow for 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide.

Structural Elucidation and Characterization

The structural identity and purity of the synthesized 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide can be confirmed through various spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectroscopic data are expected.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons (at C3 and C5) are expected to appear as a singlet in the range of δ 7.3-7.6 ppm.

-

The N-methyl protons will likely appear as a singlet around δ 2.8-3.0 ppm.

-

The ortho-methyl protons on the benzene ring are expected to be a singlet around δ 2.4-2.6 ppm.

-

-

¹³C NMR:

-

The carbon attached to the sulfonyl group (C1) is expected around δ 140-145 ppm.

-

The carbon bearing the bromine atom (C4) should appear in the range of δ 125-130 ppm.

-

The carbons with the ortho-methyl groups (C2 and C6) are expected around δ 135-140 ppm.

-

The aromatic carbons at C3 and C5 should be in the range of δ 130-135 ppm.

-

The N-methyl carbons are expected around δ 38-42 ppm.

-

The ortho-methyl carbons should appear around δ 20-23 ppm.

-

Infrared (IR) Spectroscopy

-

The characteristic S=O stretching vibrations of the sulfonamide group are expected to show two strong absorption bands around 1350-1320 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

-

C-N stretching vibrations are expected in the region of 1300-1200 cm⁻¹.

-

Aromatic C-H stretching should appear above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2⁺ peaks with approximately 1:1 intensity). The monoisotopic mass is expected to be around 290.99286 Da.[2]

Potential Applications

While specific applications for 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide are not yet documented, its structural features suggest potential utility in several areas of chemical research.

-

Medicinal Chemistry: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. The sterically hindered nature of this compound could lead to selective interactions with biological targets, potentially offering new avenues for drug design.

-

Materials Science: Sterically hindered aromatic compounds can be valuable building blocks for the synthesis of advanced materials. For instance, they can be used to create non-planar molecular structures with interesting electronic and photophysical properties, potentially for use in organic light-emitting diodes (OLEDs).[7]

-

Synthetic Chemistry: The compound can serve as a versatile intermediate in organic synthesis. The sulfonyl group can be a leaving group in certain reactions, and the bromine atom can be functionalized through various cross-coupling reactions. The sterically encumbered nature of the molecule could also be exploited to direct reactions in a stereoselective manner.

Conclusion

This technical guide provides a foundational understanding of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, a molecule of interest due to its sterically hindered structure. The detailed synthesis protocol, based on established chemical transformations, offers a practical route for its preparation. The predicted spectroscopic data will aid researchers in its characterization. The potential applications in medicinal chemistry and materials science highlight the relevance of this compound for further investigation.

References

-

NIST. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

- Maiorana, S., Baldoli, C., Del Buttero, P., Licandro, E., & Papagni, A. (1998). Conversion of sterically hindered phenols into the corresponding N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement. Synthesis, 1998(05), 735-738.

-

SpectraBase. (n.d.). 4-Bromo-benzenesulfonamide. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2006). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 8(20), 4593–4596.

-

PubChem. (n.d.). tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n,n-diethylbenzenesulphonamide (C10H14BrNO2S). Retrieved from [Link]

- Chen, H., Wang, L., & Han, J. (2020). Aryl radical-induced desulfonylative ipso-substitution of diaryliodonium salts: an efficient route to sterically hindered biarylamines.

-

PubChemLite. (n.d.). 4-bromo-N-(2-methylpropyl)benzenesulfonamide. Retrieved from [Link]

- de la Torre, A., & Snieckus, V. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.

- Clayden, J., & Kenworthy, M. N. (2004). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 9(4), 240-253.

-

PubChem. (n.d.). 4-bromo-N-[4-[(4-bromophenyl)sulfonylamino]-2,3,5,6-tetramethylphenyl]benzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. 2-bromo-N,N-diethylbenzenesulfonamide | 65000-12-6 [chemnet.com]

- 2. PubChemLite - 4-bromo-n,n-diethylbenzenesulphonamide (C10H14BrNO2S) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-N,N,2-trimethylbenzenesulfonamide | 880778-03-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aryl radical-induced desulfonylative ipso-substitution of diaryliodonium salts: an efficient route to sterically hindered biarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review and Technical Guide: Sterically Hindered Sulfonamide Derivatives in Drug Discovery

Executive Summary

Sterically hindered sulfonamide derivatives represent a privileged class of pharmacophores in modern medicinal chemistry. While the sulfonamide moiety (–SO₂NH–) is a well-established zinc-binding group (ZBG) and hydrogen-bond donor/acceptor, the introduction of severe steric bulk around the sulfur or nitrogen atom drastically alters the molecule's physicochemical properties, reactivity, and target selectivity. This technical guide synthesizes current literature to provide an in-depth analysis of the synthetic challenges, optimization strategies, and structure-activity relationship (SAR) profiles of these complex derivatives, specifically focusing on their roles as Carbonic Anhydrase (CA) and Matrix Metalloproteinase (MMP) inhibitors.

Mechanistic Chemistry & Synthetic Workflows

The Challenge of Steric Bulk in Sulfonylation

The classical synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). However, when either the amine or the sulfonyl group is sterically hindered, the nucleophilic attack on the highly electrophilic sulfur atom is impeded. This leads to low conversion rates, prolonged reaction times, and competing side reactions such as sulfonyl chloride hydrolysis[1].

To overcome these thermodynamic and kinetic barriers, modern synthetic protocols employ catalytic activation or alternative electrophiles:

-

Sulfonyl Fluoride Exchange (SuFEx): Unlike sulfonyl chlorides, sulfonyl fluorides are highly stable to hydrolysis but can be specifically activated by catalysts like 1-hydroxybenzotriazole (HOBt) or silicon additives. This allows for the efficient amidation of sterically hindered substrates[2].

-

Silylation Activation: For highly unreactive amines, transient silylation using Hexamethyldisilazane (HMDS) and a Trimethylchlorosilane (TMCS) catalyst increases the nucleophilicity of the nitrogen, facilitating the sulfonylation step[3].

N-Alkylation of Bulky Sulfonamides

Post-synthetic modification of hindered sulfonamides via N-alkylation presents another challenge. Traditional alkyl halides often fail or result in unwanted N,N-dialkylation. A highly effective alternative is the use of Borrowing Hydrogen Catalysis . By utilizing alcohols as alkylating agents in the presence of a Manganese(I) PNP pincer precatalyst and K₂CO₃, researchers can achieve selective mono-alkylation even with sterically congested agents like 2,4,6-trimethylbenzyl alcohol[4].

Caption: Troubleshooting logic and workflow for the synthesis of sterically hindered sulfonamides.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Sulfonamides via SuFEx Causality: The use of HOBt activates the otherwise inert S-F bond, creating a highly reactive intermediate that forces the amidation of bulky amines without risking aqueous hydrolysis of the starting material[2].

-

Preparation: To a flame-dried Schlenk tube under an inert argon atmosphere, add the sterically hindered amine (1.0 equiv) and the corresponding sulfonyl fluoride (1.1 equiv).

-

Catalyst Addition: Add 1-hydroxybenzotriazole (HOBt) (20 mol%) and a silicon additive (e.g., TMDS) if required by the specific substrate bulk.

-

Solvent & Reaction: Dissolve the mixture in anhydrous THF (0.5 M). Add a hindered base such as DIPEA (2.0 equiv). Stir at 60°C for 12–24 hours.

-

Validation: Monitor via TLC/LC-MS. The absence of the sulfonyl fluoride peak and the appearance of the product mass (M+H) confirms successful coupling. Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol B: Selective N-Alkylation via Borrowing Hydrogen Catalysis Causality: The Mn(I) catalyst temporarily dehydrogenates the alcohol to an aldehyde, which condenses with the sulfonamide. The catalyst then re-hydrogenates the intermediate, ensuring strict mono-alkylation and bypassing the steric clash inherent in SN2 pathways[4].

-

Setup: In a glovebox, combine the hindered sulfonamide (1.0 mmol), the target alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol%), and K₂CO₃ (10 mol%) in a sealed tube.

-

Reaction: Add anhydrous xylenes to achieve a 1 M concentration. Heat at 150 °C for 24 hours.

-

Validation: Cool to room temperature. Complete consumption of the starting sulfonamide without the formation of dialkylated byproducts (verified by GC-MS or NMR) validates the catalytic cycle's fidelity.

Pharmacological Applications and SAR Profiles

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While primary sulfonamides are classic CA inhibitors, sterically hindered derivatives have shown remarkable isoform selectivity.

Recent studies on pyrazole-3,4-dicarboxamides bearing sterically hindered sulfonamide moieties (such as sulfadiazine and sulfisoxazole) demonstrate distinct SAR profiles[5]. The steric bulk of the sulfisoxazole ring provides a positive contribution to the inhibitory effect, specifically enhancing selectivity for the hCA II isoform over hCA I[5],[6]. The bulky nature of these derivatives forces a non-classical binding mode within the hCA active site, preventing the ubiquitous binding seen with smaller molecules like acetazolamide[7].

Matrix Metalloproteinase (MMP) Selectivity

MMPs are implicated in tissue remodeling, arthritis, and cancer metastasis. A major hurdle in MMP inhibitor design is achieving selectivity, particularly sparing MMP-1 to avoid musculoskeletal syndrome (MSS) side effects[8].

Sterically hindered sulfonamide hydroxamic acids have been rationally designed to exploit the S1' pocket of MMPs. The S1' pocket of MMP-13 is significantly deeper and more flexible than that of MMP-1. By incorporating large P1' groups—such as monocyclic or bicyclic pyran rings adjacent to the hydroxamate ZBG—researchers created compounds that sterically clash with the shallow MMP-1 pocket but perfectly anchor into MMP-13[7],[8].

Caption: Divergent biological targeting pathways of sterically hindered sulfonamides based on structural modifications.

Quantitative SAR Data Summary

The following table synthesizes the comparative biological activity of key sterically hindered sulfonamides against their respective targets based on recent literature[5],[7],[8].

| Compound Class / Derivative | Primary Target | Isoform Selectivity | IC₅₀ / Kᵢ Range | Mechanistic Rationale |

| Pyrazole-Sulfisoxazole | Carbonic Anhydrase | hCA II > hCA I | 0.057 - 533 μM | Bulky sulfisoxazole ring fits the hCA II hydrophobic pocket better than hCA I. |

| Pyrazole-Sulfadiazine | Carbonic Anhydrase | hCA I & hCA II | Moderate | Less steric bulk than sulfisoxazole; lower overall affinity. |

| Pyran-Sulfonamide Hydroxamic Acid | Matrix Metalloproteinase | MMP-13 (Spares MMP-1) | Low nM | Large P1' pyran group clashes with shallow MMP-1 S1' pocket; fits deep MMP-13 pocket. |

| Substituted Sulfonamide Inverse Agonists | Cannabinoid-1 (CB1) | CB1 Receptor | N/A | Hindered sulfonamide acts as a rigid linker to orient lipophilic aryl groups[9]. |

Conclusion

The strategic incorporation of steric hindrance into sulfonamide derivatives is a powerful tool in drug design. While it introduces significant synthetic bottlenecks—necessitating advanced methodologies like SuFEx and borrowing hydrogen catalysis—the payoff in pharmacological selectivity is immense. By exploiting the subtle topographical differences in metalloenzyme active sites (such as the S1' pocket of MMPs or the isoform variations in hCAs), sterically hindered sulfonamides continue to yield highly selective, potent therapeutic candidates.

Sources

- 1. 4-Bromo-2,6-difluorobenzenesulfonyl Chloride [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyran-containing sulfonamide hydroxamic acids: potent MMP inhibitors that spare MMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2005027837A2 - Substituted sulfonamides - Google Patents [patents.google.com]

Electronic Properties and Synthetic Utility of Tetramethylbenzenesulfonamide Scaffolds in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacophores for targets that require precise electronic tuning and conformational rigidity. The tetramethylbenzenesulfonamide (TMBS) scaffold—and its closely related derivatives like 2,3,5,6-tetramethylbenzenesulfonamide—has emerged as a highly privileged structure in modern medicinal chemistry[1]. By strategically positioning four methyl groups on the benzenesulfonamide core, we fundamentally alter the electronic density and steric environment of the molecule. This technical guide explores the causality behind these physicochemical shifts, detailing how they drive target affinity in chemical biology and enable robust synthetic methodologies.

Electronic and Steric Architecture: The Causality of Conformation

To understand the utility of the TMBS scaffold, we must first dissect the physical chemistry governing its behavior. Unsubstituted benzenesulfonamides typically adopt a conformation where the sulfonyl oxygen atoms can partially conjugate with the aromatic π -system. However, the introduction of tetramethyl substitution disrupts this dynamic.

-

Steric Shielding and Conformational Locking: The ortho-methyl groups (at positions 2 and 6) create severe steric hindrance. This forces the −SO2− group out of coplanarity with the benzene ring. By restricting the rotational freedom of the sulfonamide group, the scaffold minimizes the entropic penalty typically incurred upon binding to a rigid protein active site[2].

-

Inductive (+I) and Hyperconjugative Effects: The four methyl groups act as strong electron-donating groups via inductive and hyperconjugative mechanisms. While the lack of coplanarity prevents direct resonance donation into the sulfonyl group, the overall electron-rich nature of the aromatic ring modulates the polarizability of the molecule. This electronic shift directly lowers the pKa of the sulfonamide nitrogen, enhancing its capacity as a hydrogen-bond donor or metal-coordinating anion[2].

Fig 1. Electronic and steric causality of TMBS scaffolds driving target affinity.

Mechanistic Role in Chemical Biology

The unique electronic properties of the TMBS scaffold translate directly into measurable biological and chemical utility.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of carbapenem resistance is largely driven by MBLs.3[3]. The sulfonamide group acts as a highly effective zinc-binding pharmacophore. Because the tetramethyl substitution modulates the electron density and pKa of the sulfonamide, it tightly anchors the inhibitor to the Zn(II) ion within the active center of enzymes like ImiS, achieving IC50 values as low as 0.11 μM[3].

Fluorescent Chemosensors

Beyond drug development, the altered acidity of the N-H fragment in TMBS derivatives makes them excellent candidates for anion sensing.4[4]. The mechanism relies on the deprotonation of the sulfonamide by basic anions, which triggers a marked change in fluorescence emission intensity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, I have detailed two field-proven workflows for utilizing the TMBS scaffold. Every step is grounded in chemical causality and includes built-in quality control (QC) validation.

Protocol A: Synthesis of TMBS Derivatives via Nucleophilic Substitution

This protocol describes the coupling of 2,3,5,6-tetramethylbenzenesulfonyl chloride with a primary amine[2].

-

Causality: Anhydrous dichloromethane (DCM) is strictly required to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 equiv of the primary amine (e.g., (2-(thiophen-2-yl)pyridin-3-yl)methanamine) in anhydrous DCM under an inert argon atmosphere.

-

Base Addition: Add 2.0 equiv of TEA. Cool the reaction vessel to 0 °C using an ice bath to control the initial exothermic reaction and prevent side-product formation.

-

Electrophile Addition: Add 1.0 equiv of 2,3,5,6-tetramethylbenzenesulfonyl chloride dropwise.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

-

Validation (QC 1): Monitor via TLC (petroleum ether/ethyl acetate). The reaction is complete when the sulfonyl chloride spot disappears.

-

Purification: Quench with water, extract with DCM, dry over Na2SO4 , and purify via flash column chromatography (Yield: ~60–70%)[2].

-

Validation (QC 2): Confirm identity via 1H NMR. The tetramethylbenzene protons should appear as distinct singlets around δ 2.20 (6H) and δ 2.50 (6H)[2].

Fig 2. Self-validating synthetic workflow for TMBS derivatives via nucleophilic substitution.

Protocol B: Intramolecular Copper-Catalyzed Oxidative Cross-Coupling

The TMBS scaffold is highly effective in 5[5].

-

Causality: Copper(I) iodide serves as the catalyst for C(sp3)−H activation, while di-tert-butyl peroxide (t−BuO)2 acts as the terminal oxidant to regenerate the active Cu(III) species necessary for reductive elimination.

Step-by-Step Workflow:

-

Setup: In a sealed reaction vial, combine the TMBS substrate (0.2 mmol, 1.0 equiv), CuI (20 mol %), and 4-aminopyridine (25 mol %)[5].

-

Reagent Addition: Add (t−BuO)2 (0.6 mmol, 3.0 equiv) and Et3SiOH (0.4 mmol, 2.0 equiv) in 1,2-dichloroethane (DCE, 0.5 mL, 0.4 M)[5].

-

Reaction: Seal the vial and stir the mixture at 85 °C for 16 hours.

-

Workup: Cool to room temperature, filter the mixture through a Celite pad to remove copper salts, and concentrate under reduced pressure.

-

Validation (QC): Purify via silica gel chromatography. For N-Butyl-N,2,4,6-tetramethylbenzenesulfonamide, successful coupling is confirmed by 1H NMR showing the butyl chain protons shifting downfield due to the newly formed C−N bond (Yield: ~53%)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of the TMBS scaffold's electronic and steric properties across various applications.

| Compound Scaffold | Electronic/Steric Descriptor | Primary Application | Target Affinity / Yield | Source |

| 2,3,5,6-Tetramethyl-N-substituted | High polarizability (+I), High steric bulk | Antioxidant / Radical Scavenging | IC50 ~10 μM (DPPH) | [2] |

| meta-Substituted Benzenesulfonamides | Modulated electron density, Zinc-binding | Metallo-β-lactamase (ImiS) Inhibitor | IC50 = 0.11–9.3 μM | [3] |

| N-Butyl-N,2,4,6-tetramethyl | Electron-rich, 2,6-steric shielding | Intramolecular C(sp3)−N Cross-Coupling | 53% Yield | [5] |

| N-(2-iodoaryl)-N,2,4,6-tetramethyl | Electron-rich (+I), High steric bulk | Pd-Catalyzed Cyclization (Phenanthridines) | 84% Yield (Model) | [6] |

Conclusion

The tetramethylbenzenesulfonamide scaffold is far more than a simple structural linker; it is a highly tunable pharmacophore. By leveraging the inductive electron donation and steric shielding provided by the tetramethyl substitution, researchers can precisely modulate the pKa , conformational rigidity, and metal-binding capacity of the sulfonamide group. Whether developing next-generation Metallo-β-lactamase inhibitors or optimizing complex cross-coupling reactions, the TMBS core remains an indispensable tool in the modern scientist's arsenal.

References

-

National Center for Biotechnology Information (PMC). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. Available at:[Link]

-

American Chemical Society (ACS). Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. Available at: [Link]

-

American Chemical Society (ACS). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives. Available at: [Link]

-

ResearchGate. Sulfonamide-imines as selective fluorescent chemosensors for the fluoride anion. Available at:[Link]

-

National Center for Biotechnology Information (PubMed). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-tetramethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide (2034577-76-7) for sale [vulcanchem.com]

- 3. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Reactivity profile of para-bromo substituted sulfonamides

An In-depth Technical Guide to the Reactivity Profile of para-Bromo Substituted Sulfonamides

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate structural diversity are paramount. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and its capacity to act as a hydrogen bond donor and acceptor.[1][2][3] When this privileged functional group is incorporated into an aromatic scaffold bearing an orthogonal synthetic handle, such as a bromine atom, the resulting molecule becomes a powerful linchpin for library synthesis and lead optimization.

This guide provides a deep dive into the reactivity profile of para-bromo substituted sulfonamides, with a primary focus on 4-bromobenzenesulfonamide. We will move beyond simple reaction catalogues to explore the underlying principles that govern its transformations. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, providing a framework for leveraging this versatile building block to its full potential. Our narrative will focus on the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Synthesis of the Core Scaffold: 4-Bromobenzenesulfonamide

The journey begins with the reliable and scalable synthesis of the foundational building block. The most direct route commences with commercially available bromobenzene, proceeding through a two-step sequence of chlorosulfonation followed by ammonolysis.[4] This pathway is favored for its efficiency and use of readily available, cost-effective reagents.

Synthetic Workflow Overview

The logical flow from starting material to the final core scaffold is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution at the newly installed sulfonyl chloride.

Caption: Two-step synthesis of 4-bromobenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of 4-Bromobenzenesulfonamide

Causality: This protocol is designed for safety and high yield. The controlled addition of bromobenzene to chlorosulfonic acid at a maintained temperature is critical to prevent runaway reactions and the formation of undesired byproducts. The subsequent quenching on ice precipitates the sulfonyl chloride intermediate, which is sensitive to hydrolysis but can be effectively isolated by filtration. The final ammonolysis step uses an excess of aqueous ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [4]

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and situated in a well-ventilated fume hood, add chlorosulfonic acid (165 mL, 2.49 moles).

-

Cool the flask in a water bath to approximately 15°C.

-

Begin stirring and add bromobenzene (52.7 mL, 0.5 moles) dropwise via an addition funnel over 20 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous evolution of HCl gas will occur; ensure it is directed to a gas trap.

-

After the addition is complete, remove the cooling bath and heat the mixture to 60°C for two hours.

-

Allow the reaction mixture to cool to room temperature, resulting in a syrupy liquid.

-

In a separate large beaker (2 L), prepare 1 kg of crushed ice.

-

Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

-

The crude 4-bromobenzenesulfonyl chloride will precipitate as a white solid. Collect the solid by suction filtration and wash thoroughly with cold water (3 x 100 mL).

-

Air-dry the solid on the filter paper. The crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-Bromobenzenesulfonamide [4]

-

Transfer the crude, moist 4-bromobenzenesulfonyl chloride to a 1 L beaker.

-

Add 200 mL of concentrated aqueous ammonia (28-30%) and stir the mixture vigorously. The reaction is exothermic.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the resulting white precipitate by suction filtration.

-

Wash the solid with cold water (3 x 50 mL) to remove any residual ammonium salts.

-

Recrystallize the crude product from aqueous ethanol to yield pure 4-bromobenzenesulfonamide as white crystals.

| Compound | Molecular Weight | Typical Yield | Melting Point (°C) |

| 4-Bromobenzenesulfonyl Chloride | 255.51 g/mol | 85-90% (crude) | 74-76 |

| 4-Bromobenzenesulfonamide | 236.09 g/mol | 90-95% (from chloride) | 165-168 |

Reactivity Profile I: The Aryl Bromide as a Cross-Coupling Hub

The C(sp²)–Br bond is the primary locus of reactivity for diversification. Its susceptibility to oxidative addition by low-valent transition metals, particularly palladium, makes it an ideal substrate for a suite of powerful cross-coupling reactions that form the bedrock of modern medicinal chemistry.[5]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for C-C bond formation.[6] It involves the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[7] The reaction is renowned for its mild conditions and exceptional functional group tolerance, making it indispensable in drug development.[8][9]

Mechanistic Rationale: The catalytic cycle hinges on three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the activated boronate species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for the formation of the more nucleophilic boronate complex, which facilitates the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide with Phenylboronic Acid

-

To a 25 mL Schlenk flask, add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

Add a solvent mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90°C and stir for 12 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-phenylbenzenesulfonamide.

Buchwald-Hartwig Amination

For the construction of C-N bonds, a transformation of immense importance for accessing aniline derivatives, the Buchwald-Hartwig amination is the method of choice.[11][12] This palladium-catalyzed reaction couples aryl halides with a wide variety of primary and secondary amines.[13] The development of sterically hindered and electron-rich phosphine ligands has been critical to its success, enabling the coupling of even less reactive aryl chlorides under mild conditions.[14][15]

Protocol 2.2: Buchwald-Hartwig Amination of 4-Bromobenzenesulfonamide with Morpholine

-

To an oven-dried Schlenk tube, add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), and a magnetic stir bar.

-

Evacuate and backfill the tube with argon.

-

Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and XPhos (38 mg, 0.08 mmol, 8 mol%).

-

Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

-

Seal the tube and heat the reaction mixture to 100°C for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield 4-(morpholino)benzenesulfonamide.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting aryl halides with terminal alkynes.[16] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[17][18] The resulting alkynyl sulfonamides are valuable intermediates for constructing more complex heterocyclic systems or as pharmacophores in their own right.

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Protocol 2.3: Sonogashira Coupling of 4-Bromobenzenesulfonamide with Phenylacetylene

-

To a Schlenk flask, add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (8 mg, 0.04 mmol, 4 mol%).

-

Evacuate and backfill with argon.

-

Add anhydrous triethylamine (5 mL) and phenylacetylene (132 µL, 1.2 mmol).

-

Stir the mixture at 60°C for 6 hours.

-

Cool to room temperature, filter off the triethylammonium bromide salt, and wash with toluene.

-

Concentrate the filtrate and purify by column chromatography to yield 4-(phenylethynyl)benzenesulfonamide.

Reactivity Profile II: The Sulfonamide as a Directing Group

Beyond serving as a stable pharmacophore, the sulfonamide group itself can actively participate in reactions, most notably as a powerful directed metalation group (DMG).

Directed ortho-Metalation (DoM)

The sulfonamide group can direct deprotonation to the adjacent ortho position of the aromatic ring using a strong base, typically an organolithium reagent like s-BuLi in the presence of TMEDA.[19][20] This generates a potent nucleophilic aryllithium species in situ, which can be trapped with a wide range of electrophiles to install substituents with absolute regiocontrol.[21][22] This strategy provides access to 2,4-disubstituted patterns that are complementary to those achievable via cross-coupling.

Caption: Workflow for Directed ortho-Metalation (DoM).

Protocol 3.1: DoM and Iodination of N-Cumyl-4-bromobenzenesulfonamide Causality: An N-protecting group, such as the easily cleavable N-cumyl group, is often used to prevent deprotonation at the nitrogen.[23] The reaction is performed at low temperature (-78°C) to ensure the kinetic stability of the aryllithium intermediate.

-

In an oven-dried, three-neck flask under argon, dissolve N-cumyl-4-bromobenzenesulfonamide (1.0 mmol) in anhydrous THF (10 mL).

-

Add TMEDA (1.5 mmol) and cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add s-BuLi (1.4 M in cyclohexane, 1.2 mmol) dropwise. Stir at -78°C for 1 hour.

-

In a separate flask, prepare a solution of iodine (1.5 mmol) in anhydrous THF (5 mL).

-

Transfer the aryllithium solution via cannula into the iodine solution at -78°C.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield N-cumyl-4-bromo-2-iodobenzenesulfonamide.

Summary and Outlook

The para-bromo substituted sulfonamide scaffold is a testament to the power of strategic functionalization. It possesses two distinct and orthogonal sites for chemical modification: the C-Br bond, a hub for transition-metal-catalyzed cross-coupling, and the sulfonamide group, a powerful director for regioselective functionalization of the aromatic core. This dual reactivity profile enables the synthesis of a vast chemical space of polysubstituted sulfonamides from a single, readily accessible precursor. Mastery of the reactions outlined in this guide equips the medicinal chemist with a robust toolkit for the rapid elaboration of molecular complexity, accelerating the journey from hit identification to lead optimization in modern drug discovery programs.

References

-

B. A. Martek, M. Gazvoda, D. Urankar, J. Košmrlj. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]

-

Snieckus, V. (2003). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 5(15), 2647-2650. [Link]

-

Beaulieu, F., Snieckus, V. (2007). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 9(23), 4797-4800. [Link]

-

Clayden, J., et al. (2002). Metalated Sulfonamides and Their Synthetic Applications. Semantic Scholar. [Link]

-

Maji, B. (2022). Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. Organic & Biomolecular Chemistry. [Link]

-

Zhang, L., Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250-12251. [Link]

-

Maji, B., et al. (2022). Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. RSC Publishing. [Link]

-

Blanchet, J., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(9), 3199-3206. [Link]

-

Efabo, E. E., O'Brien, P. (2002). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. [Link]

-

Greenwood, N. S., Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(27), 4759-4764. [Link]

-

Wang, D., et al. (2018). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry – An Asian Journal, 13(17), 2419-2423. [Link]

-

Greenwood, N. S., Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC. [Link]

-

Greenwood, N. S., Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]

-

Chen, Y., et al. (1995). Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1, 1799-1802. [Link]

-

Greenwood, N. S., Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]

-

Magano, J., Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

-

Farooq, U., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3089-3101. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Davies, A. T., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5943-5949. [Link]

-

Miao, T., Wang, L. (2011). Pd-Catalyzed Desulfitative Heck Coupling with Dioxygen as the Terminal Oxidant. Organic Letters, 13(5), 960-963. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Ball, N. D., et al. (2016). Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry. ACS Catalysis, 6(6), 3783-3787. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(4). [Link]

-

Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 78(12-13), 1262-1268. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Al-Suhaimi, K. S., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Publisher. [Link]

-

Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

-

Gligorich, K. M., Toste, F. D. (2007). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 3, 21. [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. PubChem. [Link]

-

Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1544. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Padget, M., et al. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Organic & Biomolecular Chemistry. [Link]

-

Nuno Reaction Office. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Lennox, A. J. J., Lloyd-Jones, G. C. (2014). Suzuki–Miyaura Cross‐Coupling. ResearchGate. [Link]

-

Ghorbani-Choghamarani, A., et al. (2023). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au, 3(11), 3125-3133. [Link]

-

Akter, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 587. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. youtube.com [youtube.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of N,N-Dialkyl Sulfonamides: Mechanistic Insights and Experimental Validation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural causality, kinetic degradation metrics, and self-validating profiling methodologies.

Executive Summary

In modern medicinal chemistry and advanced materials science, the sulfonamide motif is a cornerstone functional group, prized for its profound chemical inertness and predictable pharmacokinetic behavior. Within this class, N,N-dialkyl sulfonamides represent a unique structural subclass. Lacking an ionizable N-H proton, their thermodynamic and kinetic stability landscape fundamentally diverges from primary and secondary sulfonamides. This technical whitepaper explores the physical chemistry underlying their exceptional resistance to hydrolytic, thermal, and oxidative degradation, providing drug development professionals with the mechanistic causality and self-validating protocols required to profile these robust molecules.

Structural Causality of Thermodynamic Stability

To understand the stability of N,N-dialkyl sulfonamides, one must look beyond classical amide resonance and examine the specific electronic environment of the S-N bond.

The highly electron-withdrawing nature of the sulfonyl group ( −SO2 ) pulls electron density away from the nitrogen lone pair. Unlike carboxamides, where the lone pair delocalizes into the carbonyl π∗ orbital, the S-N bond in sulfonamides is characterized by complex stereoelectronic interactions. Theoretical ab initio calculations indicate that the S-N bond adopts an eclipsed conformation with a rotational barrier of approximately 6.74 kcal/mol, driven predominantly by repulsive interactions rather than pure anomeric stabilization (1)[1].

In primary and secondary sulfonamides, the N-H proton is relatively acidic (pKa ~10). Under basic conditions, deprotonation yields a sulfonamide anion, which is highly resistant to nucleophilic attack due to intense electrostatic repulsion. N,N-dialkyl sulfonamides lack this ionizable proton. While they cannot form this protective anionic shield, they compensate through intense steric shielding provided by the dual alkyl substituents and the inherently high activation energy required to form a pentacoordinate sulfur transition state during nucleophilic attack.

Logical flowchart detailing the structural determinants of N,N-dialkyl sulfonamide stability.

Kinetic Resistance to Hydrolytic and Thermal Cleavage

Hydrolytic Inertness

The hydrolysis of an N,N-dialkyl sulfonamide bond is thermodynamically uphill and kinetically hindered under standard conditions. Comprehensive kinetic evaluations show that the second-order rate constant for the hydroxide ion-catalyzed hydrolysis of N,N-dimethylmethanesulfonamide is estimated at less than 2×10−9M−1s−1 (2)[2]. This rate is approximately four orders of magnitude slower than that of equivalent carboxamides.

Under typical environmental and physiological pH ranges (pH 4.0 to 9.0), sulfonamides are virtually inert, exhibiting aqueous half-lives that easily exceed one year at 25°C (3)[3]. Acid-catalyzed hydrolysis is theoretically possible but requires violently harsh conditions (e.g., heating in 70% trifluoroacetic acid at 99°C), where the mechanism relies on rapid initial protonation followed by a rate-determining A-2 nucleophilic attack by water (4)[4].

Thermal and Electrochemical Resilience

Thermodynamically, the S-N bond strongly resists thermal homolysis. Studies monitoring sulfonamide stability during extreme industrial heat treatments demonstrate that these compounds survive pasteurization (63°C for 30 min) and Ultra-High Temperature (UHT) sterilization (140°C for 4s) with negligible degradation, showcasing a strong enthalpy-entropy compensation effect during thermal stress (5)[5]. Furthermore, cleaving the N-C or S-N bonds in N,N-dialkyl sulfonamides requires highly specialized oxidative electrosynthesis, proving their resistance to standard chemical oxidants (6)[6].

Quantitative Stability Metrics

The following table summarizes the key thermodynamic and kinetic parameters establishing the stability profile of the N,N-dialkyl sulfonamide functional group:

| Parameter | Value / Observation | Experimental Context |

| S-N Rotational Barrier | ~6.74 kcal/mol | Gas-phase (G2MP2 calculation) |

| Base Hydrolysis Rate Constant | <2×10−9M−1s−1 | N,N-dimethylmethanesulfonamide (OH⁻ catalyzed) |

| Aqueous Half-Life | > 1 Year | pH 4.0 - 9.0 at 25°C |

| Thermal Stability Limit | > 140°C | UHT Sterilization conditions (4s exposure) |

Self-Validating Experimental Methodologies

When a molecule is exceptionally stable, standard forced degradation assays often yield zero degradation. This introduces a critical analytical ambiguity: Is the molecule truly stable, or did the stress condition fail (e.g., inactive buffer, improper heating)?

To resolve this, Application Scientists must employ self-validating protocols . By running a known labile compound (a positive control) in parallel within the exact same reaction vessel or a parallel identical setup, the degradation of the control validates the stringency of the stress environment.

Protocol: Self-Validating Hydrolytic Forced Degradation Assay

Objective: Quantify the pseudo-first-order degradation kinetics of N,N-dialkyl sulfonamides under extreme pH and thermal stress.

Materials:

-

Analyte: Target N,N-dialkyl sulfonamide.

-

Positive Control: Procaine (contains a highly labile ester bond susceptible to both acid and base hydrolysis).

-

Buffers: 0.1 M HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH 10.0).

Step-by-Step Methodology:

-

Stock Preparation: Prepare 10 mM stock solutions of the Analyte and the Positive Control in HPLC-grade DMSO.

-

Reaction Initiation: Spike the stocks into the respective aqueous buffers to achieve a final concentration of 100 µM (ensure DMSO concentration is ≤ 1% to prevent co-solvent shielding effects).

-

Thermal Stress Incubation: Seal the vials and incubate in highly controlled thermoshakers set to 40°C, 60°C, and 80°C.

-

Aliquoting & Quenching: At t=0,24,48, and 72 hours, extract a 50 µL aliquot. Immediately quench the reaction by neutralizing the pH (add equivalent acid/base) and diluting 1:1 with ice-cold Acetonitrile containing an internal standard.

-

LC-MS/MS Analysis: Analyze the quenched samples using reversed-phase LC-MS/MS (MRM mode).

-

Data Validation & Kinetic Modeling:

-

Validation Check: Verify that Procaine has degraded by >80% in the pH 1.2 and pH 10.0 buffers at 80°C. If the control remains intact, the assay is invalid.

-

Calculation: If the control degrades but the sulfonamide remains intact, plot ln([Analyte]t/[Analyte]0) vs. time to confirm a slope of zero, proving absolute hydrolytic stability.

-

Step-by-step experimental workflow for hydrolytic and thermal forced degradation profiling.

References

- Theoretical studies on S–N interactions in sulfonamides ResearchGate URL

- CHAPTER 2: Hydrolytic Degradation - Books The Royal Society of Chemistry URL

- Hydrolysis of sulphonamides in aqueous solutions ResearchGate URL

- Acid‐catalyzed hydrolysis of benzenesulfonamides.

- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection ResearchGate URL

- Electrically Driven N(sp2)–C(sp2/3)

Sources

Title: The Acidic Nature of Benzenesulfonamides: A Guide to pKa, Precursors, and Practical Measurement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its prevalence stems from its unique physicochemical properties, most notably the tunable acidity of the sulfonamide proton, which is critical for target engagement, solubility, and overall pharmacokinetic profiles. This guide provides an in-depth exploration of the structure-acidity relationships that govern the pKa of benzenesulfonamides and their precursors. We will dissect the electronic effects of aromatic substituents, detail a field-proven experimental protocol for accurate pKa determination, and contextualize this data within the pragmatic framework of drug discovery and development.

Introduction: The Significance of Acidity in Benzenesulfonamide-Based Drugs

Benzenesulfonamides are a privileged scaffold in drug design, found in therapeutic agents targeting a wide array of conditions, including cancers, bacterial infections, and glaucoma.[1][2][3] Their mechanism of action often relies on the sulfonamide group acting as a key binding motif, frequently coordinating with metal ions like zinc in the active sites of metalloenzymes such as carbonic anhydrases.[1]

The efficacy of this interaction is fundamentally governed by the ionization state of the sulfonamide N-H group. The acid dissociation constant, or pKa, quantifies the tendency of this proton to dissociate. At physiological pH (~7.4), the pKa value dictates the equilibrium between the neutral, protonated species (R-SO₂NH₂) and the charged, anionic conjugate base (R-SO₂NH⁻). This equilibrium is a master variable influencing:

-

Target Binding: The anionic form is often required for potent binding to metalloenzyme targets.

-

Aqueous Solubility: The ionized form typically exhibits significantly higher water solubility, impacting formulation and bioavailability.

-

Membrane Permeability: The neutral form is more lipophilic and thus better able to traverse cellular membranes to reach intracellular targets.

A thorough understanding of the factors that control the pKa is therefore not an academic exercise but a critical prerequisite for rational drug design.

The Chemical Basis of Sulfonamide Acidity

The proton of a primary or secondary benzenesulfonamide is acidic due to the powerful electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). The two oxygen atoms pull electron density away from the sulfur, which in turn withdraws density from the nitrogen atom. This polarization weakens the N-H bond, facilitating proton donation.

Upon deprotonation, the resulting negative charge on the nitrogen atom is delocalized by resonance across the sulfonyl group, being shared by the two electronegative oxygen atoms. This resonance stabilization of the conjugate base is the primary driving force for the acidity of the sulfonamide.

Caption: Ionization equilibrium of a benzenesulfonamide.

The pKa of unsubstituted benzenesulfonamide is approximately 10.0, but this value is highly sensitive to the electronic nature of substituents on the aromatic ring.

Structure-Acidity Relationships: Tuning the pKa

The ability to rationally modulate the pKa is a powerful tool for medicinal chemists. The acidity of a benzenesulfonamide is primarily influenced by the substituents on the benzene ring.

The Role of Aromatic Substituents

The Hammett equation provides a quantitative framework for understanding how substituents alter the acidity of the sulfonamide proton. The core principle is straightforward:

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the sulfonamide group. This further polarizes the N-H bond and, more importantly, stabilizes the resulting anionic conjugate base through inductive and/or resonance effects. This increased stabilization of the anion shifts the equilibrium toward dissociation, resulting in a stronger acid (lower pKa) .[4][5]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density into the benzene ring. This has the opposite effect, destabilizing the anionic conjugate base by intensifying its negative charge. This shifts the equilibrium away from dissociation, resulting in a weaker acid (higher pKa) .[5]

The position of the substituent (ortho, meta, or para) is also critical, as it determines the extent to which resonance and inductive effects are transmitted to the reaction center.

Data Presentation: pKa of Substituted Benzenesulfonamides

The following table summarizes the impact of common substituents on the aqueous pKa of benzenesulfonamide.

| Substituent (para-position) | Substituent Nature | Typical pKa Value | Change from Unsubstituted (pKa ≈ 10.0) |

| -H | Neutral | ~10.0 | - |

| -CH₃ | Electron-Donating (EDG) | ~10.2 | Weaker Acid |

| -OCH₃ | Electron-Donating (EDG) | ~10.3 | Weaker Acid |

| -Cl | Electron-Withdrawing (EWG) | ~9.4 | Stronger Acid |

| -CN | Electron-Withdrawing (EWG) | ~8.6 | Stronger Acid |

| -NO₂ | Strongly EWG | ~7.8 | Much Stronger Acid |

Note: These are approximate values compiled from various sources to illustrate trends. Actual experimental values can vary based on conditions.

N-Substitution Effects

Substitution on the sulfonamide nitrogen also impacts acidity. Replacing a hydrogen with an aryl group (e.g., PhSO₂NHPh) can increase acidity (pKa ≈ 9.65) compared to the unsubstituted parent compound.[6] This is due to the electron-withdrawing inductive effect of the N-phenyl ring. Disubstitution of the nitrogen to form a tertiary sulfonamide (e.g., R-SO₂NR'R'') removes the acidic proton entirely.

Key Precursors in Benzenesulfonamide Synthesis

The synthesis of benzenesulfonamides typically involves the reaction between an electrophilic sulfonyl precursor and a nucleophilic amine.[7]

-

Benzenesulfonyl Chlorides (R-C₆H₄-SO₂Cl): These are the most common electrophilic precursors. They are highly reactive compounds prepared either by the chlorosulfonation of a substituted benzene or via a Sandmeyer-type reaction from a substituted aniline.[7][8] They do not possess an acidic proton relevant to pKa discussions but are the key reagents for installing the benzenesulfonyl group.

-

Anilines and other Amines (R'-NH₂): These serve as the nucleophilic component. Their basicity (and the pKa of their conjugate acid) is a critical parameter. Highly basic (electron-rich) amines are more nucleophilic and react more readily with sulfonyl chlorides. Conversely, anilines substituted with strong EWGs are less nucleophilic and may require more forcing reaction conditions.

Experimental Protocol: Spectrophotometric Determination of pKa

Accurate pKa determination is essential for validating structure-activity relationships and building predictive models.[9][10][11] UV-Vis spectrophotometry is a robust and widely used method that leverages the difference in the absorption spectra between the protonated and deprotonated forms of a molecule.[4][12]

Principle

The Henderson-Hasselbalch equation is the theoretical foundation of this method. The pKa is the pH at which the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal. By measuring the absorbance of a solution at a series of known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated.

pKa = pH + log([HA]/[A⁻])

Detailed Step-by-Step Methodology

-

Materials & Reagents:

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated pH meter and electrode

-

Quartz cuvettes (1 cm path length)

-

A series of buffer solutions with known pH values spanning at least 1.5 units above and below the expected pKa (e.g., citrate, phosphate, borate buffers).

-

Stock solution of the benzenesulfonamide compound of interest (e.g., 1-5 mM in methanol or DMSO).

-

0.1 M HCl and 0.1 M NaOH solutions.

-

Volumetric flasks and pipettes.

-

-

Procedure:

-

Determine Spectra of Pure Species:

-

Prepare two reference samples. One in a highly acidic medium (e.g., pH 1-2 using 0.1 M HCl) to obtain the spectrum of the fully protonated species (HA). The other in a highly basic medium (e.g., pH 12-13 using 0.1 M NaOH) for the fully deprotonated species (A⁻).

-

Scan both samples across a relevant UV range (e.g., 220-400 nm) to identify the analytical wavelength (λ_max_) where the difference in absorbance between the two forms is maximal.

-

-

Prepare Sample Series:

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the sulfonamide stock solution to a fixed volume of the buffer. The final concentration of the analyte should be consistent across all samples and result in an absorbance reading within the linear range of the instrument (typically < 1.5 AU).

-

-

Measure Absorbance:

-

Measure the pH of each final buffered sample.

-

Measure the absorbance of each sample at the predetermined analytical wavelength (λ_max_). Use the corresponding buffer solution as the blank.

-

-

Data Analysis & Calculation:

-

Let A_HA_ be the absorbance of the fully protonated form, A_A-_ be the absorbance of the fully deprotonated form, and A_i_ be the absorbance at a given intermediate pH_i_.

-

The pKa can be calculated for each intermediate pH using the following equation: pKa = pH_i + log((A_A- - A_i) / (A_i - A_HA))

-

Alternatively, plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

The average of the calculated pKa values provides the final result.

-

-

Experimental Workflow Diagram

Caption: Workflow for spectrophotometric pKa determination.

Conclusion: From Theory to Therapeutic Reality